molecular formula C25H24O12 B1681813 SL 0101-1 CAS No. 77307-50-7

SL 0101-1

Katalognummer: B1681813
CAS-Nummer: 77307-50-7
Molekulargewicht: 516.4 g/mol
InChI-Schlüssel: SXOZSDJHGMAEGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SL 0101-1 ist ein selektiver, effizienter, reversibler und ATP-kompetitiver Inhibitor der p90-ribosomalen S6-Kinase (RSK). Es ist ein Kaempferolglykosid, das aus der tropischen Pflanze Forsteronia refracta isoliert wurde. Diese Verbindung kann Zellmembranen permeieren und hat einen IC50-Wert von 89 nM für RSK .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Kaempferol und spezifische Glykosylierungsschritte beinhalten. Die Syntheseroute beinhaltet typischerweise die Acetylierung von Kaempferol, gefolgt von der Glykosylierung mit Rhamnosederivaten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Methanol

Wissenschaftliche Forschungsanwendungen

SL 0101-1 has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

SL 0101-1 is a cell-permeable, selective, reversible, ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK) . It is a selective RSK1/2 inhibitor .

Mode of Action

The compound interacts with its targets, the RSK proteins, by competitively inhibiting ATP . This interaction results in the inhibition of RSK, which plays a crucial role in cell signaling, growth, and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting RSK, this compound can affect these processes .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can easily cross cell membranes to exert its effects. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to inhibit the proliferation of human breast cancer cell line MCF-7 and produces a cell cycle block in G1 phase . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .

Action Environment

As a cell-permeable compound , its action may be influenced by factors such as the lipid composition of cell membranes, which can affect its ability to enter cells

Vorbereitungsmethoden

SL 0101-1 is synthesized through a series of chemical reactions involving kaempferol and specific glycosylation steps. The synthetic route typically involves the acetylation of kaempferol followed by glycosylation with rhamnose derivatives. The reaction conditions often include the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and methanol

Analyse Chemischer Reaktionen

SL 0101-1 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die p90-ribosomale S6-Kinase (RSK) hemmt. Es bindet an die ATP-Bindungsstelle von RSK, verhindert seine Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Inhibition führt zur Unterdrückung der Zellproliferation und Induktion des Zellzyklusarrests in der G1-Phase . Zu den beteiligten molekularen Zielmolekülen und Wegen gehört der MAPK/ERK-Signalweg .

Vergleich Mit ähnlichen Verbindungen

SL 0101-1 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als RSK-Inhibitor. Ähnliche Verbindungen umfassen:

Biologische Aktivität

SL 0101-1, a selective inhibitor of ribosomal S6 kinase (RSK), has garnered attention in recent years for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized as a selective inhibitor of RSK, with an IC50 value of approximately 89 nM for RSK2. It does not inhibit upstream kinases such as MEK, Raf, or PKC, which makes it a valuable tool for studying the specific roles of RSK in cellular processes and disease states .

RSK is involved in various signaling pathways that regulate cell proliferation, survival, and apoptosis. By inhibiting RSK activity, this compound affects downstream signaling cascades that are critical in cancer cell biology. Specifically, RSK has been implicated in the proliferation of breast cancer cells, making this compound a candidate for targeted cancer therapies .

Anti-Cancer Properties

This compound exhibits significant anti-proliferative effects on various cancer cell lines. Notably, it has been shown to inhibit the growth of MCF-7 human breast cancer cells without affecting normal breast epithelial cells. This selectivity suggests that this compound could be utilized in therapeutic strategies aimed at minimizing damage to normal tissues while targeting malignant cells .

Table 1: Biological Activity Summary

Property Value
IC50 for RSK2 89 nM
Effect on MCF-7 Cells Inhibitory
Effect on Normal Cells No significant effect
Target Kinases RSK (selective)
Upstream Kinase Inhibition MEK, Raf, PKC (none)

Case Studies and Research Findings

Several studies have explored the implications of RSK inhibition by this compound in different contexts:

  • Breast Cancer Proliferation : A study demonstrated that this compound effectively reduced the proliferation of MCF-7 cells through the inhibition of RSK-mediated signaling pathways. This finding underscores the potential for this compound as a therapeutic agent in breast cancer treatment .
  • Role in Apoptosis : Research indicates that RSK plays a role in inhibiting apoptosis. By using this compound to inhibit RSK activity, researchers observed increased apoptosis in certain cancer cell lines. This suggests that targeting RSK could enhance the efficacy of existing chemotherapeutic agents .
  • Impact on Tumor Microenvironment : Another study indicated that this compound might alter the tumor microenvironment by affecting cytokine production and immune cell infiltration, thereby influencing tumor progression and response to therapy .

Table 2: Summary of Case Studies

Study Focus Findings
Breast Cancer ProliferationInhibition of MCF-7 cell growth
Role in ApoptosisIncreased apoptosis with RSK inhibition
Tumor Microenvironment ImpactAltered cytokine production and immune response

Eigenschaften

IUPAC Name

[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZSDJHGMAEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'',4''-Diacetylafzelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77307-50-7
Record name 3'',4''-Diacetylafzelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 °C
Record name 3'',4''-Diacetylafzelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SL 0101-1
Reactant of Route 2
SL 0101-1
Reactant of Route 3
SL 0101-1
Reactant of Route 4
SL 0101-1
Reactant of Route 5
SL 0101-1
Reactant of Route 6
SL 0101-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.